2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which make them valuable in various fields of scientific research. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis.
Preparation Methods
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often involve the use of ultraviolet light to initiate the cycloaddition process. Industrial production methods may vary, but they generally follow similar principles of photochemical reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including enzyme catalysis and receptor binding. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds, such as:
- 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid : This compound has a similar Boc-protected amine group but features a different bicyclic structure, which affects its reactivity and applications.
- 2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-3-carboxylic acid : This compound differs in the position of the carboxylic acid group, leading to variations in its chemical behavior and potential uses.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the Boc-protected amine group, which together provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12(9(14)15)6-7-4-8(12)5-7/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
NJIBTOXMTXTVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CC1C2)C(=O)O |
Origin of Product |
United States |
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